molecular formula C11H3Cl2F6N3 B2384217 4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1795300-47-8

4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2384217
CAS No.: 1795300-47-8
M. Wt: 362.06
InChI Key: GXCAQDFGXXAFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features multiple halogen atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. One common approach is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds under mild conditions. The reaction involves the use of boronic acids or esters and palladium catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to more oxidized forms.

  • Reduction: Reduction of the trifluoromethyl groups.

  • Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be achieved with reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield pyridine N-oxides.

  • Reduction can produce partially or fully de-fluorinated derivatives.

  • Substitution can result in a variety of functionalized pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying the effects of fluorinated compounds on biological systems.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyrimidine

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • 4-Chloro-2-(trifluoromethyl)pyrimidine

Uniqueness: 4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of halogen atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications compared to its similar counterparts.

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Cl2F6N3/c12-5-1-4(10(14,15)16)3-20-8(5)9-21-6(11(17,18)19)2-7(13)22-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCAQDFGXXAFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Cl2F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.